6-Methoxy-1,3-benzodioxole-5-carbaldehyde
Overview
Description
6-Methoxy-1,3-benzodioxole-5-carbaldehyde, also known as 5-Formyl-6-methoxy-1,3-benzodioxole or 6-Methoxypiperonal, is a chemical compound with the empirical formula C9H8O4 . It has a molecular weight of 180.16 . The compound is a solid form with a melting point between 109-115 °C .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-1,3-benzodioxole-5-carbaldehyde can be represented by the SMILES stringCOc1cc2OCOc2cc1C=O
. The InChI string is 1S/C9H8O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-4H,5H2,1H3
. Physical And Chemical Properties Analysis
6-Methoxy-1,3-benzodioxole-5-carbaldehyde is a solid form with a melting point between 109-115 °C . It has an empirical formula of C9H8O4 and a molecular weight of 180.16 .Scientific Research Applications
Nucleophilic Substitution in Indole Chemistry
6-Methoxy-1,3-benzodioxole-5-carbaldehyde derivatives have been used in nucleophilic substitution reactions to create trisubstituted indole derivatives, which are significant in the synthesis of novel pyrimido[1,2-a]indole derivatives. This showcases the compound's versatility as an electrophile in organic synthesis (Yamada et al., 2009).
Synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
The compound has been utilized in synthesizing ethyl 3-(1,3-benzodioxol-5-yl)acrylate, a process involving the reaction of 1,3-benzodioxole-5-carbaldehyde with diethoxyphosphorylacetic acid ethyl ester. This demonstrates its potential in forming complex organic molecules (Zhang et al., 2007).
Structural Revision and Synthesis of Benzofuran Derivatives
6-Methoxy-1,3-benzodioxole-5-carbaldehyde has been pivotal in the structural revision of sesbagrandiflorains and the synthesis of benzofuran derivatives. These compounds exhibit moderate antibacterial activity and cytotoxicity against certain cancer cell lines, indicating the compound's relevance in medicinal chemistry (Noviany et al., 2020).
Insecticidal Activity
This compound has also shown potential in pest control, as demonstrated in its analogues' insecticidal activity against the Colorado potato beetle, highlighting its application in agricultural sciences (Vanmellaert et al., 1983).
Oxidation Reactions
The oxidation of 1,3-benzodioxole derivatives, including 6-methoxy-1,3-benzodioxole-5-carbaldehyde, produces various derivatives like 5-acetoxy and 5,6-dione compounds. These reactions are significant in the study of organic chemistry and the development of new synthetic routes (Cole et al., 1980).
Odorants with Marine Notes
In the domain of fragrance chemistry, derivatives of 6-methoxy-1,3-benzodioxole-5-carbaldehyde have been explored for their marine note odorant properties. This research contributes to the development of new fragrances and aroma compounds (Gaudin & Laumer, 2015).
Synthesis of Antagonists and Analogues
The compound has been crucial in the synthesis of specific pharmacological antagonists like XH-14, an A1 adenosine antagonist, and in creating analogues of bioactive compounds. This underscores its utility in pharmaceutical research and drug development (Hutchinson et al., 1997).
properties
IUPAC Name |
6-methoxy-1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYDDIPUGCVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=O)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206495 | |
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,3-benzodioxole-5-carbaldehyde | |
CAS RN |
5780-00-7 | |
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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